(2R,3S,4R)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol
Description
Properties
CAS No. |
653571-01-8 |
|---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
(2R,3S,4R)-2-[2-(benzylamino)ethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C13H20N2O2/c16-12-9-15-11(13(12)17)6-7-14-8-10-4-2-1-3-5-10/h1-5,11-17H,6-9H2/t11-,12-,13+/m1/s1 |
InChI Key |
ZNIOAVFONLBYAN-UPJWGTAASA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](N1)CCNCC2=CC=CC=C2)O)O |
Canonical SMILES |
C1C(C(C(N1)CCNCC2=CC=CC=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Table 1: Typical Reaction Conditions for N-Cbz Protection
| Reagent | Equivalents | Solvent System | Base | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|
| Cbz-Cl | 1.5 | 1,4-Dioxane:Water 4:1 | NaHCO3 (1.5 eq) | Room temp | 16 hours | ~82 |
| Cbz-OSu | 2 | Dioxane:Water 4:1 | Et3N (2 eq) | Room temp | 16 hours | Not specified |
Stereoselective Oxidation and Reduction Steps
- Osmium tetraoxide-mediated dihydroxylation of dehydroproline derivatives yields 3,4-dihydroxyprolines with high stereoselectivity, which are key intermediates for the pyrrolidine-3,4-diol scaffold.
- The diastereomeric mixture can be separated after conversion to isopropylidene acetals.
- Reduction of protected intermediates with lithium borohydride (LiBH4) affords the hydroxymethyl pyrrolidine derivatives.
- Final deprotection steps yield the target aminopolyol with high purity and yield.
Reductive Amination for Benzylaminoethyl Substitution
- The introduction of the benzylaminoethyl group at the 2-position is commonly achieved by reductive amination of aldehyde intermediates with benzylamine.
- Catalysts such as Pd/C under hydrogen atmosphere or silane reagents in the presence of Lewis acids (e.g., BF3·OEt2) facilitate this transformation.
- The stereochemical outcome depends on the catalyst and reaction conditions, with some methods favoring the (2R) or (2S) configuration at C2.
Summary of Key Research Findings
Chemical Reactions Analysis
Reductive Amination
The benzylamino group undergoes reductive amination to introduce diverse substituents. For analogs like (2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol, this reaction modifies the amine moiety under hydrogenation or silane-based conditions:
| Conditions | Catalyst/Reagent | Outcome | Yield | Source |
|---|---|---|---|---|
| H₂, Pd/C, MeOH | Pd/C | Stereoselective reduction to (2R)-isomer | 68% | |
| PMHS, BF₃·OEt₂ | PMHS/BF₃ | Stereoinversion to (2S)-isomer | 68% |
This reaction retains the pyrrolidine core while altering substituent stereochemistry, enabling structure-activity relationship (SAR) studies .
Nucleophilic Substitution
The hydroxyl and amine groups participate in nucleophilic substitution. For example:
-
Hydroxyl group alkylation : Mitsunobu reactions or SN2 conditions introduce alkyl/aryl groups.
-
Amine functionalization : The benzylaminoethyl side chain reacts with electrophiles (e.g., acyl chlorides, sulfonating agents).
A structurally similar compound, (2S,3R,4S)-2-(2-(phenylamino)ethyl)pyrrolidine-3,4-diol, undergoes nucleophilic substitution to form glycosidase inhibitors.
Oxidation Reactions
The hydroxyl groups at positions 3 and 4 can be oxidized, though secondary alcohols typically require strong oxidants. In related compounds:
| Substrate | Oxidant | Product | Application | Source |
|---|---|---|---|---|
| Hydroxymethyl-pyrrolidine | IBX, DMSO | Aldehyde intermediate | Further derivatization |
For (2R,3S,4R)-2-(2-(benzylamino)ethyl)pyrrolidine-3,4-diol, oxidation of the ethyl chain’s terminal amine is unlikely, but hydroxyl group oxidation remains feasible .
Derivatization of Hydroxyl Groups
Functionalizing hydroxyl groups enhances bioactivity and solubility:
These modifications improve pharmacokinetic properties while retaining enzyme inhibitory activity .
Comparative Reactivity of Structural Analogs
Reactivity varies with stereochemistry and substituents:
The target compound’s ethyl linker and stereochemistry enhance steric accessibility for reactions compared to methyl-linked analogs .
Synthetic Routes and Key Intermediates
Synthesis often involves:
-
Osmium tetraoxide dihydroxylation : Converts dehydroproline precursors to diols with stereochemical control .
-
Deprotection steps : Cleaves protective groups (e.g., isopropylidene) to yield final product .
Reaction Mechanisms and Stereochemical Outcomes
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its role in medicinal chemistry due to its structural similarity to biologically active molecules. Its configuration allows it to act as a substrate or inhibitor for various enzymes, making it a candidate for drug development.
Enzyme Inhibition
Research has shown that derivatives of this compound exhibit inhibitory activities against glycosidases, which are enzymes that play critical roles in carbohydrate metabolism. Specifically:
- Beta-glucosidase Inhibition : Studies indicate that (2R,3S,4R)-2-(2-(benzylamino)ethyl)pyrrolidine-3,4-diol acts as a competitive inhibitor of beta-glucosidase from almonds with an inhibition constant ranging from 13 to 40 µM .
- Alpha-mannosidase Inhibition : The compound also demonstrates inhibitory properties against alpha-mannosidases. It has been reported that the (2R,3R,4S) configuration is crucial for effective inhibition .
Potential Therapeutic Uses
Given its enzyme-inhibiting properties, this compound may have therapeutic applications in treating diseases related to carbohydrate metabolism disorders.
Diabetes Management
Due to its ability to inhibit glycosidases, this compound could be explored as a potential therapeutic agent for managing diabetes by slowing down carbohydrate absorption and controlling blood sugar levels.
Cancer Research
The modulation of glycosidase activity is also relevant in cancer research. Altered glycosylation patterns are often observed in cancer cells; thus, compounds like this compound may serve as leads for developing anticancer agents by targeting specific glycosylation pathways.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its efficacy and specificity as an inhibitor. Variations in the substituents on the pyrrolidine ring can significantly influence its biological activity.
| Substituent | Effect on Activity |
|---|---|
| Benzylamino group | Enhances binding affinity to enzymes |
| Altered stereochemistry | Modifies inhibitory potency |
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various assays:
- A study published in Bioorganic & Medicinal Chemistry highlighted the synthesis and evaluation of glycosidase inhibitors derived from pyrrolidine structures .
- Another investigation focused on the pharmacological potential of similar compounds in inhibiting enzyme activities relevant to metabolic diseases .
Mechanism of Action
The mechanism of action of (2R,3S,4R)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group may play a key role in binding to these targets, while the hydroxyl groups may participate in hydrogen bonding interactions. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants
- (2R,3R,4S)-2-[(Benzylamino)methyl]pyrrolidine-3,4-diol Configuration: The (2R,3R,4S) stereochemistry aligns with α-D-mannoside mimics, making it a potent α-mannosidase inhibitor (Ki = 7.4 µM for jack bean α-mannosidase) . Substituent: The benzylaminomethyl group (vs. benzylaminoethyl) provides a shorter side chain, reducing flexibility but improving fit into α-mannosidase active sites. Activity: 10-fold greater potency against α-mannosidases than the (2R,3S,4R) isomer .
Substituted Pyrrolidine Derivatives
- (2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol Substituent: A hydroxyphenylethyl group introduces additional hydrogen-bonding capacity. Activity: Exceptional selectivity for jack bean α-mannosidase (Ki = 135 nM), demonstrating that bulky, hydrophilic substituents enhance inhibition .
- (2R,3S,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol Substituent: A hydroxymethyl group replaces the benzylaminoethyl chain. Activity: Lacks significant glycosidase inhibition but serves as a synthetic intermediate for antiviral agents (e.g., BCX4430) .
Ethyl vs. Methyl Side Chains
- Benzylaminoethyl vs. Benzylaminomethyl The ethyl chain in (2R,3S,4R)-2-(2-(benzylamino)ethyl)pyrrolidine-3,4-diol increases steric bulk, reducing α-mannosidase affinity but enhancing β-glucosidase compatibility . Methyl-substituted analogs (e.g., (2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol) exhibit tighter binding to α-mannosidases due to reduced conformational flexibility .
Structure-Activity Relationship (SAR) Analysis
Key Research Findings
Stereochemistry Dictates Selectivity: The (2R,3S,4R) configuration favors β-glucosidase inhibition, while (2R,3R,4S) analogs target α-mannosidases .
Side-Chain Engineering: Ethyl chains improve β-glucosidase affinity, whereas methyl or hydroxyphenylethyl groups enhance α-mannosidase potency .
Synthetic Versatility : Compounds like (2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol are intermediates for antiviral agents, illustrating the scaffold’s adaptability .
Biological Activity
(2R,3S,4R)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various studies that highlight its inhibitory effects on glycosidases and other enzymes.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from pyrrolidine frameworks through the introduction of aminoalkyl side chains. Various methods have been reported for its synthesis, including the use of diamines and specific stereochemical configurations that enhance its biological activity .
Glycosidase Inhibition
One of the primary biological activities of this compound is its inhibitory effect on glycosidases. Research indicates that this compound acts as a competitive inhibitor of beta-glucosidase and alpha-mannosidase enzymes with inhibition constants (K_i) ranging from 13 to 40 µM . The stereochemistry of the compound plays a crucial role in its effectiveness as an inhibitor; for instance:
- (2R,3S,4R) configuration is optimal for inhibiting beta-glucosidase.
- Compounds with different configurations exhibit varying degrees of inhibition .
The mechanism by which this compound inhibits glycosidases involves binding to the active sites of these enzymes through hydrogen bonding and steric interactions. This binding prevents substrate access and enzymatic catalysis .
Study 1: Inhibition Profile
A study examined various derivatives of pyrrolidine-3,4-diol and their inhibitory activities against several glycosidases. It was found that the presence of a benzylamino group significantly enhanced the inhibitory potency against beta-glucosidase compared to other aminoalkyl substituents .
| Compound | K_i (µM) | Type of Inhibition |
|---|---|---|
| (2R,3S,4R)-2-(Benzylamino)ethyl | 13-40 | Competitive |
| (2S,3R,4S)-2-(Phenylamino)ethyl | 6.5 | Competitive |
| (2R,3S,4S)-2-(Alkylamino)ethyl | 102 | Mixed |
Study 2: Biological Implications
Another research highlighted the potential implications of this compound in managing metabolic disorders such as diabetes. By inhibiting glycosidases like alpha-glucosidase and alpha-amylase, this compound could help regulate glucose levels post-meal .
Additional Biological Activities
Besides glycosidase inhibition, some studies suggest that derivatives of this compound may also exhibit antibacterial and antifungal properties. The presence of hydroxyl groups in the pyrrolidine structure has been associated with enhanced antimicrobial activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for achieving high stereochemical purity in (2R,3S,4R)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol?
- Methodological Answer : The compound’s stereochemistry can be controlled via hydrogenolysis of benzyl-protected precursors. For example, (3R,4R)-pyrrolidine-3,4-diol is synthesized by hydrogenating (3R,4R)-(-)-1-benzyl-3,4-pyrrolidinediol using 10% Pd/C in anhydrous MeOH under H₂ gas at room temperature. This method preserves stereochemical integrity and achieves >95% yield . Similar protocols can be adapted for the target compound by adjusting the starting material’s configuration.
Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration (e.g., used for (3S,4S)-1-benzylpyrrolidine-3,4-diol in ).
- NMR spectroscopy : Assigns diastereotopic protons (e.g., ¹H/¹³C NMR in ).
- Polarimetry : Validates optical rotation consistency with literature data (e.g., [α]D values in ).
Q. How does the compound’s structure influence its α-mannosidase inhibitory activity?
- Methodological Answer : SAR studies on analogous pyrrolidine derivatives reveal:
- Hydroxyl groups : Free hydroxyls on the pyrrolidine ring are essential for enzyme binding; esterification reduces activity (e.g., 4-bromobenzoate derivatives retain partial activity due to hydrolysis in cells) .
- Substituent effects : Hydrophobic groups (e.g., benzyl) enhance selectivity for plant α-mannosidases, while hydrophilic groups broaden activity .
- Data Table :
| Derivative | IC₅₀ (µM) for Jack Bean α-Mannosidase | Selectivity vs. Human Isoforms |
|---|---|---|
| Parent compound (8a) | 0.12 | High |
| 4-Bromobenzoate (21) | 0.18 | Moderate |
| Methylated pyrrolidine | >10 | Low |
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action in cancer cell growth inhibition?
- Methodological Answer :
- Metabolic labeling : Track DNA/protein synthesis inhibition using ³H-thymidine and ³H-leucine incorporation assays (e.g., 21 inhibits glioblastoma cell proliferation via dual DNA/protein synthesis blockade) .
- Enzyme kinetics : Measure competitive/non-competitive inhibition of α-mannosidase using Lineweaver-Burk plots .
- RNA sequencing : Identify downstream pathways (e.g., ER stress or glycosylation disruption) in treated vs. untreated cells.
Q. How can formulation strategies improve the compound’s cellular uptake and bioavailability?
- Methodological Answer :
- Prodrug design : Introduce lipophilic esters (e.g., 4-bromobenzoate in ) to enhance membrane permeability.
- Nanoparticle encapsulation : Use PLGA nanoparticles for sustained release, as demonstrated for other pyrrolidine-based therapeutics .
- Key Finding : The 4-bromobenzoate derivative (21) achieves 3-fold higher intracellular concentrations in glioblastoma cells compared to the parent compound .
Q. What in vitro models are appropriate for assessing the compound’s toxicity profile?
- Methodological Answer :
- Primary cell lines : Use healthy human fibroblasts (e.g., HFF-1) as a control for cancer-specific efficacy (e.g., 21 shows 10-fold selectivity for glioblastoma over HFF-1 cells) .
- Organ-on-a-chip : Model blood-brain barrier penetration for neurological applications .
Q. How does the compound compare to known α-mannosidase inhibitors like Swainsonine in preclinical studies?
- Methodological Answer :
- Comparative IC₅₀ assays : The parent compound (8a) exhibits IC₅₀ = 0.12 µM against Jack Bean α-mannosidase, outperforming Swainsonine (IC₅₀ = 0.8 µM) .
- In vivo xenografts : Evaluate tumor growth suppression in murine models, noting that ester derivatives (e.g., 21) may require lower doses due to improved bioavailability.
Methodological Considerations and Limitations
- Stereochemical stability : The compound’s diol groups may undergo oxidation under basic conditions; stabilize with inert atmospheres during synthesis .
- Enantioselective protein binding : Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions with α-mannosidase isoforms, as stereochemistry significantly impacts binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
